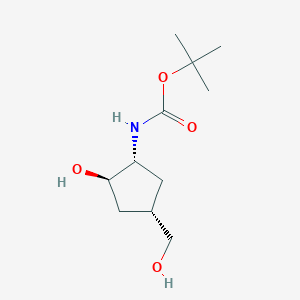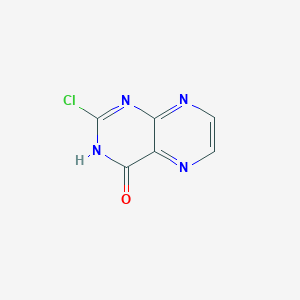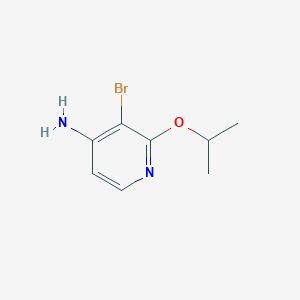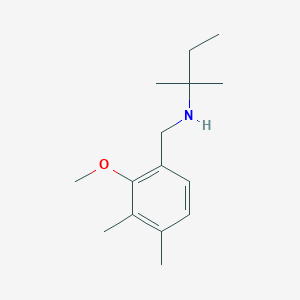
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is an organic compound with the molecular formula C14H23NO It is characterized by the presence of a methoxy group, two methyl groups on the benzyl ring, and a 2-methylbutan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine typically involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with 2-methylbutan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a demethylated product.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine: Similar structure but with an ethanamine moiety instead of 2-methylbutan-2-amine.
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine: Similar structure but with a 2-methylpropan-2-amine moiety.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C15H25NO/c1-7-15(4,5)16-10-13-9-8-11(2)12(3)14(13)17-6/h8-9,16H,7,10H2,1-6H3 |
InChI Key |
IWJAXIZBPSPCSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=C(C=C1)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



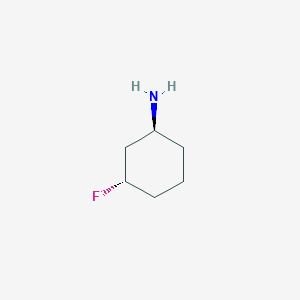
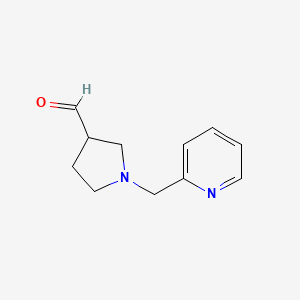
![(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12997042.png)
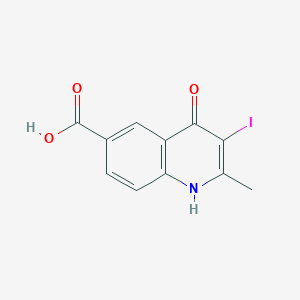
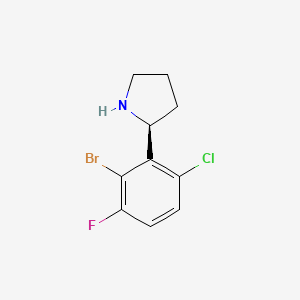
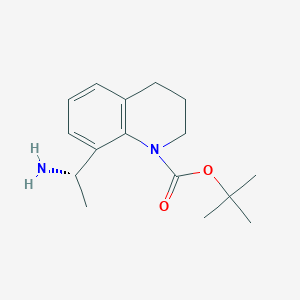
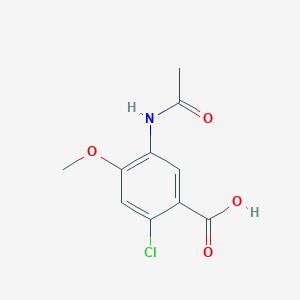
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
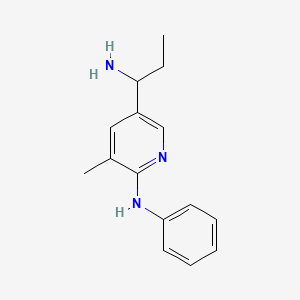
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
